

Part 1: LRBA (LPS-Responsive Beige-like Anchor Protein)

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Compound of Interest

Compound Name: LBA-3

Cat. No.: B12376179

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LRBA is a protein-coding gene that plays a critical role in the proper functioning of the immune system. It is involved in regulating intracellular vesicle trafficking, which is essential for the directed release of immune response molecules.[1] Mutations in the LRBA gene can lead to a primary immunodeficiency disorder characterized by a wide range of clinical manifestations, including recurrent infections, autoimmunity, lymphoproliferation, and inflammatory bowel disease (IBD).[2][3]

Data Presentation: LRBA Gene Expression

The expression of LRBA varies across different tissues and disease states. While expressed in many tissues, it shows higher expression in immune cells.[2] In disease, LRBA is often dysregulated. For instance, it is overexpressed in several types of cancer relative to their normal tissue counterparts.[4]

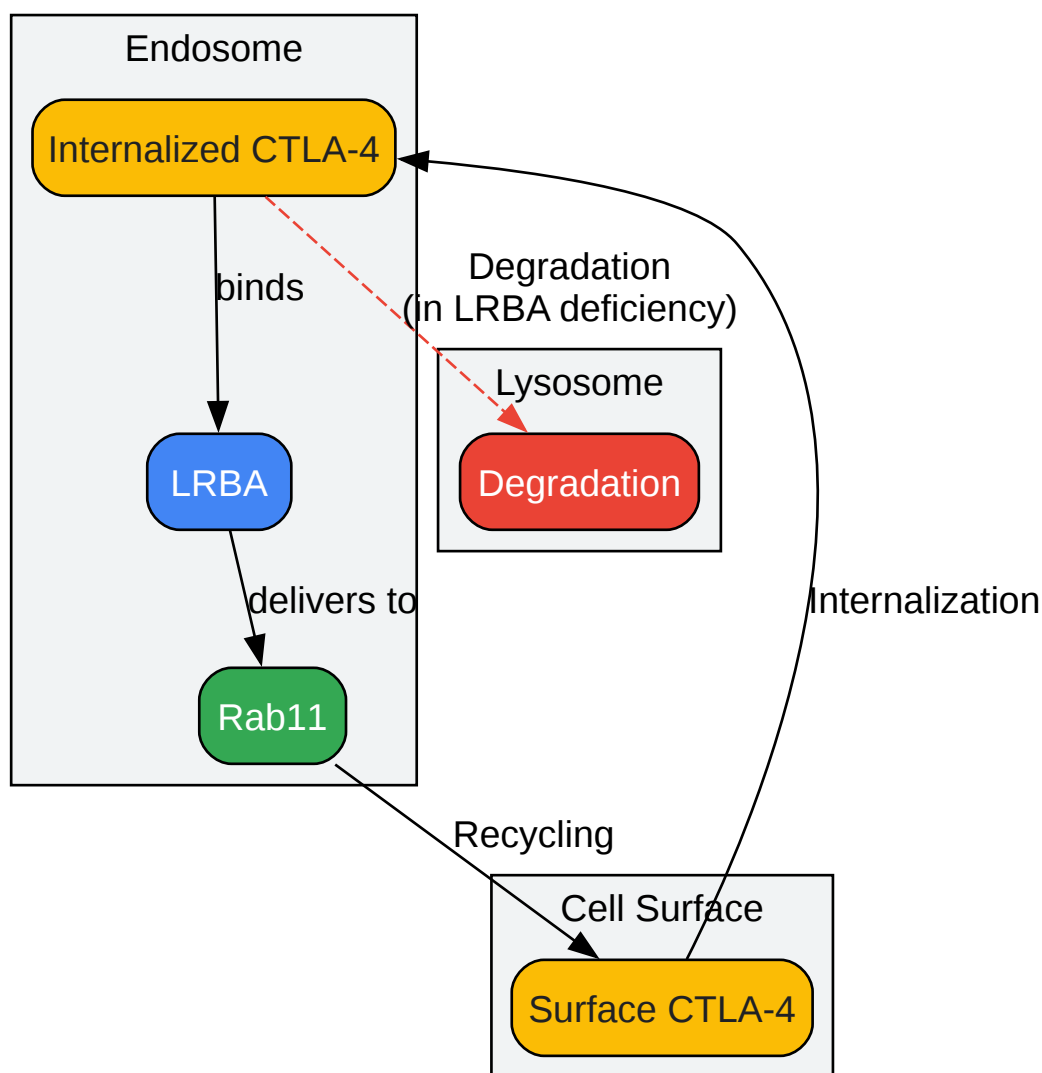
Tissue/Cell Type	Condition	Expression Level	Method	Reference
Prostate	Cancer	Upregulated vs. Normal	Microarray, Real-time PCR	[4]
Breast	Cancer	Upregulated vs. Normal	Microarray, Real-time PCR	[4]
Kidney	Cancer	Upregulated vs. Normal	Microarray	[4]
Pancreas	Cancer	Upregulated vs. Normal	Microarray	[4]
Colorectal	Cancer	Upregulated vs. Normal	Microarray	[4]
Lung	Cancer	Upregulated vs. Normal	Microarray	[4]
Medulloblastoma	Brain Tumor	Upregulated vs. Normal	Microarray	[4]
Rhabdomyosarcoma	Brain Tumor	Upregulated vs. Normal	Microarray	[4]
Various Tissues	Healthy	Variable cytoplasmic expression	Immunohistochemistry	[5]
Immune Cells	Healthy	Higher expression	Not specified	[2]

LRBA Signaling Pathway

LRBA is a key regulator of the immune checkpoint protein CTLA-4 (Cytotoxic T-Lymphocyte Antigen 4).[6][7] LRBA prevents the lysosomal degradation of CTLA-4, thereby promoting its recycling to the cell surface of T cells.[8] This function is crucial for maintaining immune tolerance and preventing excessive T-cell activation.[7] In the absence of functional LRBA, CTLA-4 is degraded, leading to uncontrolled immune responses and autoimmunity.[8][9] The

signaling pathway involves the interaction of LRBA with CTLA-4 within endosomal compartments, stabilizing the receptor and preventing its sorting to lysosomes for degradation.

[9][10]



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LRBA-mediated CTLA-4 recycling pathway.

Part 2: LAG-3 (Lymphocyte-activation gene 3)

LAG-3, also known as CD223, is an immune checkpoint receptor expressed on activated T cells, natural killer (NK) cells, B cells, and dendritic cells.[11][12] It plays a significant role in the

negative regulation of T-cell activation and proliferation.[13] Similar to other immune checkpoint proteins like PD-1 and CTLA-4, LAG-3 is a target for cancer immunotherapy.[14]

Data Presentation: LAG-3 Gene Expression

LAG-3 expression varies significantly between healthy and diseased tissues. In healthy tissues, it is predominantly expressed in lymphoid tissues. In disease states such as cancer and inflammatory conditions, its expression is often upregulated.

LAG-3 Expression in Cancer (TCGA Data)

The Cancer Genome Atlas (TCGA) data reveals differential expression of LAG-3 across various cancer types compared to normal tissues.[15]

Cancer Type	Expression in Tumor vs. Normal
Bladder Urothelial Carcinoma (BLCA)	Higher
Breast Invasive Carcinoma (BRCA)	Higher
Cervical Squamous Cell Carcinoma (CESC)	Higher
Colon Adenocarcinoma (COAD)	Lower
Esophageal Carcinoma (ESCA)	Higher
Glioblastoma Multiforme (GBM)	Higher
Head and Neck Squamous Cell Carcinoma (HNSC)	Higher
Kidney Renal Clear Cell Carcinoma (KIRC)	Lower
Kidney Renal Papillary Cell Carcinoma (KIRP)	Lower
Liver Hepatocellular Carcinoma (LIHC)	Lower
Lung Adenocarcinoma (LUAD)	Higher
Lung Squamous Cell Carcinoma (LUSC)	Higher
Ovarian Serous Cystadenocarcinoma (OV)	Higher
Prostate Adenocarcinoma (PRAD)	Lower
Rectum Adenocarcinoma (READ)	Lower
Skin Cutaneous Melanoma (SKCM)	Higher
Stomach Adenocarcinoma (STAD)	Higher
Thyroid Carcinoma (THCA)	Lower
Uterine Corpus Endometrial Carcinoma (UCEC)	Lower

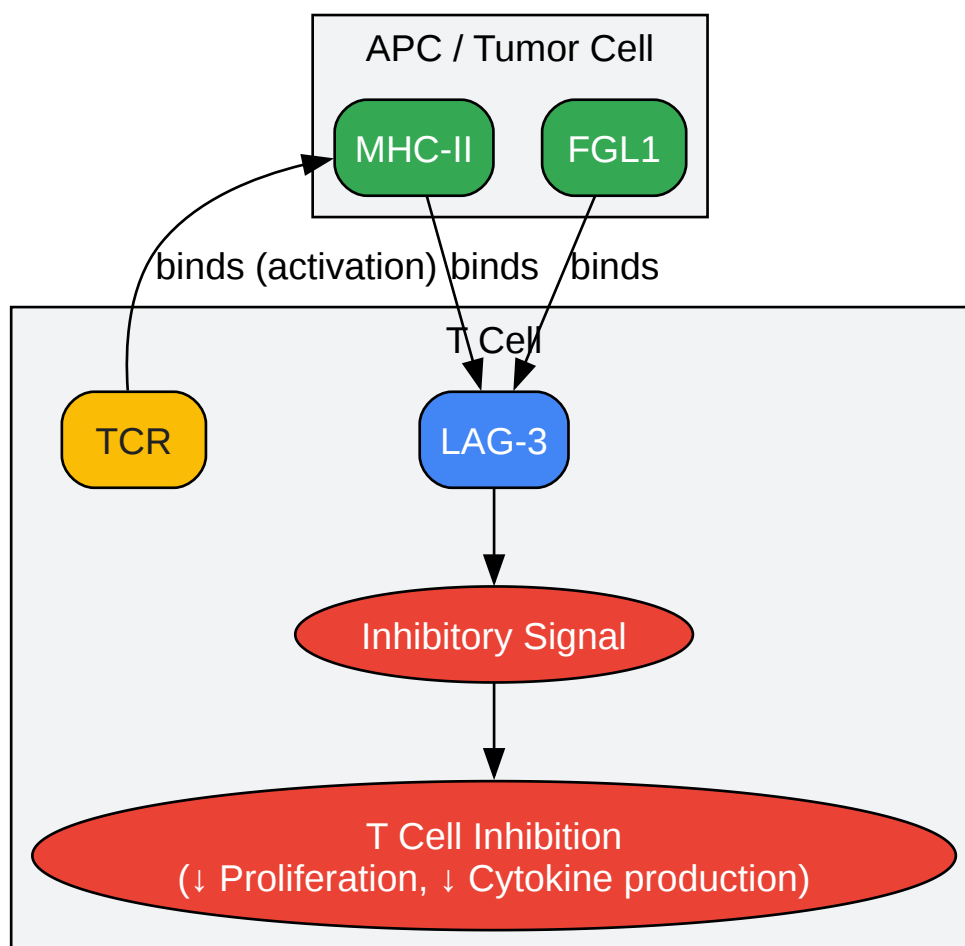
LAG-3 Expression in Ulcerative Colitis

In the context of inflammatory diseases like ulcerative colitis (UC), LAG-3 expression is markedly increased in inflamed tissues.

Condition	Tissue	Cell Type	% of CD3+ cells expressing LAG-3 (Mean \pm SEM)	Method	Reference
Ulcerative Colitis (inflamed)	Colon	T cells	8.37 \pm 3.13	Flow Cytometry	[16]
Ulcerative Colitis (uninflamed)	Colon	T cells	0.80 \pm 0.15	Flow Cytometry	[16]
Healthy Control	Colon	T cells	1.08 \pm 0.59	Flow Cytometry	[16]

LAG-3 Signaling Pathway

LAG-3 is a transmembrane protein that negatively regulates T-cell function upon binding to its ligands.[\[14\]](#) Its primary ligands include Major Histocompatibility Complex class II (MHC-II) and Fibrinogen-like protein 1 (FGL1).[\[17\]](#)[\[18\]](#) The binding of LAG-3 to its ligands on antigen-presenting cells or tumor cells transmits an inhibitory signal into the T cell, leading to decreased cytokine production, reduced proliferation, and T-cell exhaustion.[\[18\]](#)[\[19\]](#) The intracellular domain of LAG-3 contains a conserved "KIEELE" motif that is critical for its inhibitory function.[\[17\]](#)



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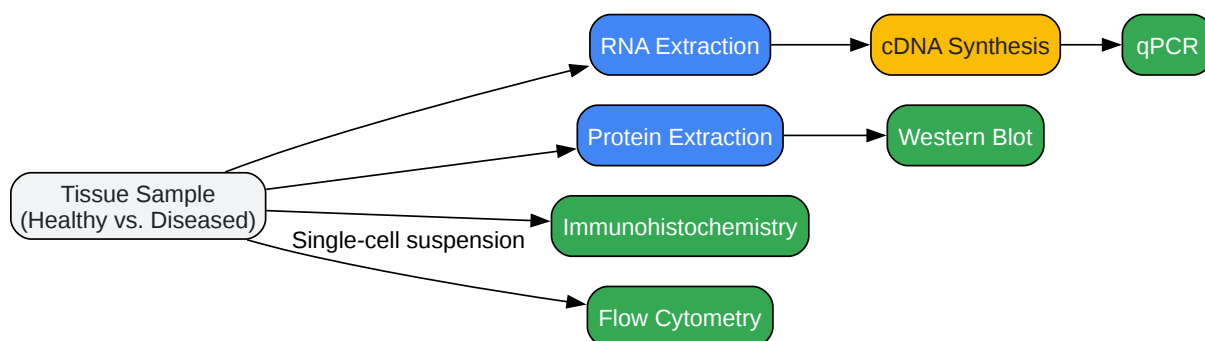
LAG-3 inhibitory signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the analysis of gene and protein expression.

General Experimental Workflow

A typical workflow for analyzing gene expression in tissues involves sample collection, processing, and analysis using various molecular biology techniques.



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General workflow for gene and protein expression analysis.

Quantitative Real-Time PCR (qPCR)

Objective: To quantify the amount of a specific mRNA transcript in a sample.

Protocol:

- **RNA Extraction:** Isolate total RNA from tissue samples or cells using a commercial kit or a Trizol-based method. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
- **cDNA Synthesis (Reverse Transcription):** Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (oligo(dT)s, random hexamers, or gene-specific primers).^[20]
- **qPCR Reaction Setup:** Prepare a reaction mix containing cDNA template, forward and reverse primers for the gene of interest, a DNA polymerase, dNTPs, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
- **Real-Time PCR:** Perform the PCR in a real-time thermal cycler that monitors fluorescence in real-time as the DNA is amplified.

- **Data Analysis:** Determine the cycle threshold (Ct) value for each sample. Relative quantification of gene expression can be calculated using the $\Delta\Delta C_t$ method, normalizing the expression of the gene of interest to a housekeeping gene.

Western Blot

Objective: To detect and quantify a specific protein in a sample.

Protocol:

- **Protein Extraction:** Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.^[7]
- **Protein Quantification:** Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
- **Gel Electrophoresis (SDS-PAGE):** Separate the proteins by size by running a specific amount of protein from each sample on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
- **Blocking:** Block the membrane with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
- **Detection:** Add a chemiluminescent or fluorescent substrate that reacts with the enzyme on the secondary antibody to produce a signal.
- **Imaging:** Capture the signal using an imager. The intensity of the bands can be quantified using densitometry software.

Immunohistochemistry (IHC)

Objective: To visualize the localization and expression of a specific protein within a tissue section.

Protocol:

- **Tissue Preparation:** Fix the tissue in formalin and embed it in paraffin. Cut thin sections of the tissue and mount them on microscope slides.
- **Deparaffinization and Rehydration:** Remove the paraffin from the tissue sections and rehydrate them through a series of ethanol washes.
- **Antigen Retrieval:** Unmask the antigenic epitopes that may have been masked by formalin fixation, typically by using heat (heat-induced epitope retrieval) or enzymes.
- **Blocking:** Block endogenous peroxidase activity and non-specific binding sites.
- **Primary Antibody Incubation:** Incubate the tissue sections with a primary antibody that specifically binds to the target protein.
- **Secondary Antibody Incubation:** Apply a secondary antibody that is conjugated to an enzyme and binds to the primary antibody.
- **Detection:** Add a chromogenic substrate that is converted by the enzyme into a colored precipitate at the site of the antigen.
- **Counterstaining, Dehydration, and Mounting:** Counterstain the tissue with a stain like hematoxylin to visualize cell nuclei, then dehydrate the sections and mount them with a coverslip.
- **Microscopy:** Visualize and analyze the stained tissue sections under a microscope.

Flow Cytometry

Objective: To identify and quantify specific cell populations based on the expression of cell surface and intracellular markers.

Protocol:

- **Single-Cell Suspension Preparation:** Prepare a single-cell suspension from blood or by dissociating tissues using enzymatic digestion and mechanical disruption.
- **Staining:**
 - **Surface Staining:** Incubate the cells with fluorescently labeled antibodies that bind to cell surface proteins.
 - **Intracellular Staining:** For intracellular targets, first fix and permeabilize the cells to allow antibodies to enter and bind to intracellular proteins.
- **Washing:** Wash the cells to remove unbound antibodies.
- **Data Acquisition:** Run the stained cells through a flow cytometer, which uses lasers to excite the fluorochromes and detectors to measure the emitted light from each individual cell.
- **Data Analysis:** Use specialized software to analyze the data, allowing for the identification and quantification of different cell populations based on their fluorescence profiles.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com